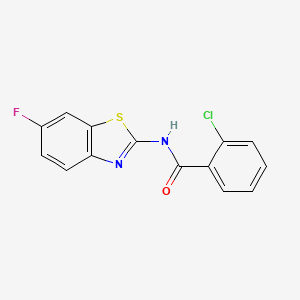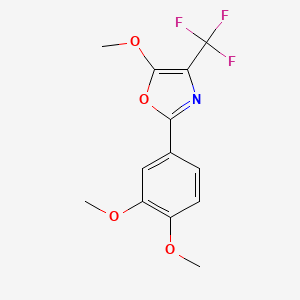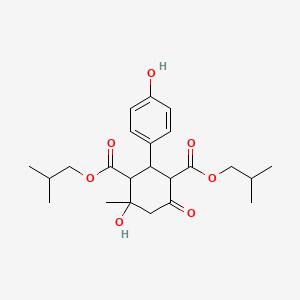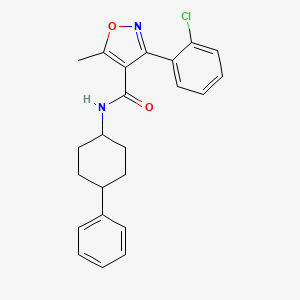![molecular formula C17H17FN2O2S2 B11493725 3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11493725.png)
3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE is a complex organic compound that features a pyrrole ring substituted with a thiophene group, a fluorobenzenesulfonyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. The fluorobenzenesulfonyl group can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides . The reaction conditions often involve the use of palladium catalysts, bases, and solvents like toluene or DMF.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes. The choice of reagents and solvents would also be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE can undergo various types of chemical reactions, including:
Oxidation: The thiophene and pyrrole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amine or alcohol derivatives.
Scientific Research Applications
3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share the thiophene ring structure.
Pyrrole derivatives: Compounds such as 1-methylpyrrole and 2,5-dimethylpyrrole share the pyrrole ring structure.
Fluorobenzenesulfonyl derivatives: Compounds like 4-fluorobenzenesulfonamide and 4-fluorobenzenesulfonic acid share the fluorobenzenesulfonyl group.
Uniqueness
What sets 3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE apart is the combination of these functional groups in a single molecule, which imparts unique chemical and physical properties. This makes it a valuable compound for specialized applications in various fields .
Properties
Molecular Formula |
C17H17FN2O2S2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-2-amine |
InChI |
InChI=1S/C17H17FN2O2S2/c1-11-12(2)20(10-14-4-3-9-23-14)17(19)16(11)24(21,22)15-7-5-13(18)6-8-15/h3-9H,10,19H2,1-2H3 |
InChI Key |
PAQWNVDCMSCHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-4-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11493650.png)
![3-(3-methoxyphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11493651.png)

![7-(4-Ethylpiperazin-1-yl)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B11493667.png)

![2-[4-(1-adamantyl)phenoxy]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B11493672.png)

![4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11493683.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11493685.png)
![Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate](/img/structure/B11493691.png)
![Propan-2-yl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11493695.png)


![1-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B11493722.png)
